

Application Notes and Protocols: 1-Bromo-3,5-diphenylbenzene in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: **1-Bromo-3,5-diphenylbenzene**

Cat. No.: **B177409**

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Disclaimer: The direct application of **1-Bromo-3,5-diphenylbenzene** in the synthesis of marketed pharmaceutical intermediates is not extensively documented in publicly available literature. However, its structural motif, a terphenyl scaffold, is of significant interest in medicinal chemistry. These application notes, therefore, highlight its potential utility based on established synthetic methodologies and the known biological relevance of multi-aryl scaffolds. The protocols provided are representative examples for the functionalization of sterically hindered aryl bromides and can be adapted for **1-Bromo-3,5-diphenylbenzene**.

Introduction

1-Bromo-3,5-diphenylbenzene is an aromatic compound featuring a central brominated phenyl ring flanked by two other phenyl groups. The bromine atom serves as a versatile synthetic handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex, multi-aryl structures. Such scaffolds are increasingly recognized for their therapeutic potential, particularly in targeting protein-protein interactions.^{[1][2]} This document outlines the prospective applications of **1-Bromo-3,5-diphenylbenzene** in the synthesis of pharmaceutical intermediates, with a focus on creating terphenyl-based compounds.

Potential Applications in Medicinal Chemistry

The rigid, extended structure of the terphenyl core makes it an attractive scaffold for designing inhibitors of protein-protein interactions (PPIs). One notable example is the development of small-molecule inhibitors targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint.^{[1][2][3]} Molecules that can block this interaction are a cornerstone of modern cancer immunotherapy. **1-Bromo-3,5-diphenylbenzene** can serve as a key starting material for the synthesis of novel terphenyl-based PD-1/PD-L1 inhibitors.

Additionally, p-terphenyl derivatives have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and α -glucosidase inhibitory effects.^{[4][5][6]} The derivatization of the **1-Bromo-3,5-diphenylbenzene** core through cross-coupling reactions allows for the exploration of this chemical space to develop new therapeutic agents.

Key Synthetic Transformations

The bromine atom on the **1-Bromo-3,5-diphenylbenzene** core is amenable to several key synthetic transformations, primarily palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity.

- Suzuki-Miyaura Coupling: For the formation of new carbon-carbon bonds by coupling with boronic acids or esters. This is particularly useful for adding further aryl or heteroaryl groups.
- Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing primary or secondary amines which can be crucial for interacting with biological targets.
- Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes, which can act as linkers or pharmacophoric elements.

Experimental Protocols

The following are detailed, representative protocols for the functionalization of sterically hindered aryl bromides, which are applicable to **1-Bromo-3,5-diphenylbenzene**.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted from the synthesis of sterically hindered biaryls and is suitable for coupling **1-Bromo-3,5-diphenylbenzene** with an arylboronic acid.[7][8][9]

Reaction Scheme:

Materials:

- **1-Bromo-3,5-diphenylbenzene** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate tribasic (K_3PO_4 , 2.0 eq)
- Anhydrous 1,4-dioxane
- Nitrogen or Argon gas

Procedure:

- To a flame-dried Schlenk flask, add **1-Bromo-3,5-diphenylbenzene**, the arylboronic acid, and K_3PO_4 .
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- In a separate vial, prepare the catalyst precursor by dissolving $\text{Pd}(\text{OAc})_2$ and SPhos in anhydrous 1,4-dioxane under an inert atmosphere.
- Add the catalyst solution to the Schlenk flask containing the reagents.
- Add additional anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1-0.5 M).
- Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol is a general method for the amination of electron-rich and sterically hindered aryl bromides.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Reaction Scheme:

Materials:

- **1-Bromo-3,5-diphenylbenzene** (1.0 eq)
- Amine (1.2 eq)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 1.5 mol%)
- RuPhos (3 mol%)
- Sodium tert-butoxide (NaOtBu , 1.4 eq)
- Anhydrous toluene
- Nitrogen or Argon gas

Procedure:

- In a glovebox, add $\text{Pd}_2(\text{dba})_3$, RuPhos, and NaOtBu to a Schlenk tube.
- Add **1-Bromo-3,5-diphenylbenzene** and anhydrous toluene.

- Add the amine to the reaction mixture.
- Seal the Schlenk tube and remove it from the glovebox.
- Heat the reaction mixture to 110 °C and stir for 18-24 hours.
- Cool the reaction to room temperature and dilute with diethyl ether.
- Filter the mixture through a pad of Celite, washing with diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol describes a copper-free Sonogashira coupling suitable for sterically demanding aryl bromides.[13][14][15]

Reaction Scheme:

Materials:

- **1-Bromo-3,5-diphenylbenzene** (1.0 eq)
- Terminal alkyne (1.5 eq)
- Palladium(II) chloride (PdCl_2 , 2 mol%)
- XPhos (4 mol%)
- Cesium carbonate (Cs_2CO_3 , 2.0 eq)
- Anhydrous tetrahydrofuran (THF)
- Nitrogen or Argon gas

Procedure:

- To a Schlenk flask, add PdCl_2 , XPhos, and Cs_2CO_3 .
- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous THF, **1-Bromo-3,5-diphenylbenzene**, and the terminal alkyne via syringe.
- Stir the reaction mixture at room temperature for 24 hours or heat to 60 °C for 4-8 hours if the reaction is sluggish.
- Monitor the reaction by TLC or GC-MS.
- Once the reaction is complete, quench with saturated aqueous ammonium chloride.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel.

Data Presentation

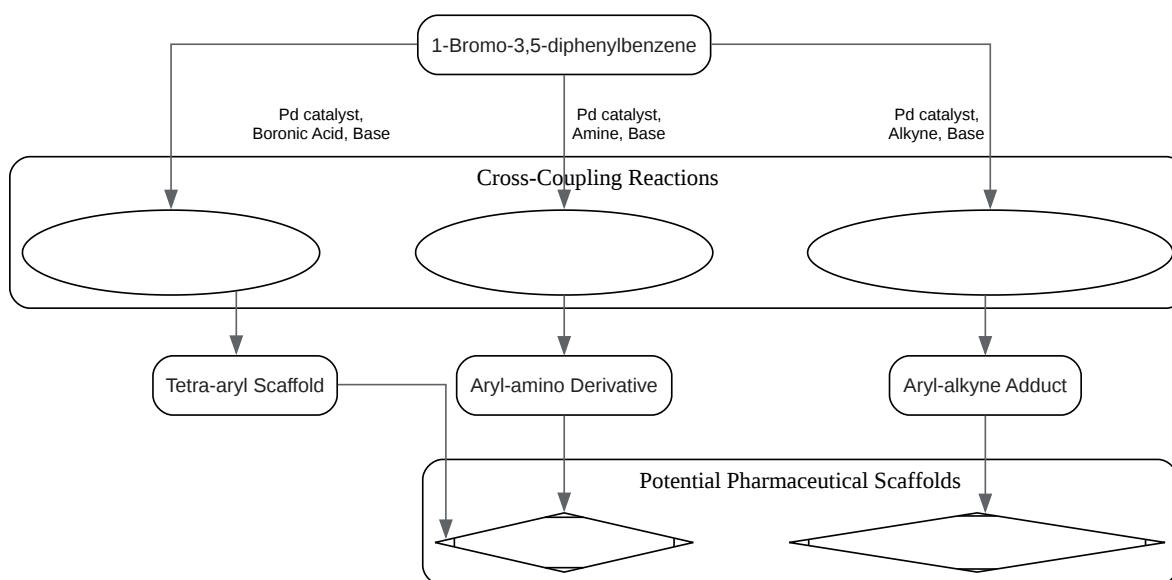
The following table summarizes typical reaction conditions and expected yields for the cross-coupling of sterically hindered aryl bromides, which can be used as a starting point for the optimization of reactions with **1-Bromo-3,5-diphenylbenzene**.

Reaction Type	Catalyst System	Base	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
Suzuki-Miyaura	$\text{Pd}(\text{OAc})_2$ / SPhos	K_3PO_4	Dioxane	100	12-24	75-95
Buchwald-Hartwig	$\text{Pd}_2(\text{dba})_3$ / RuPhos	NaOtBu	Toluene	110	18-24	70-90
Sonogashira	PdCl_2 / XPhos	Cs_2CO_3	THF	25-60	4-24	65-85

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic utility of **1-Bromo-3,5-diphenylbenzene** as a versatile intermediate for generating diverse molecular scaffolds.

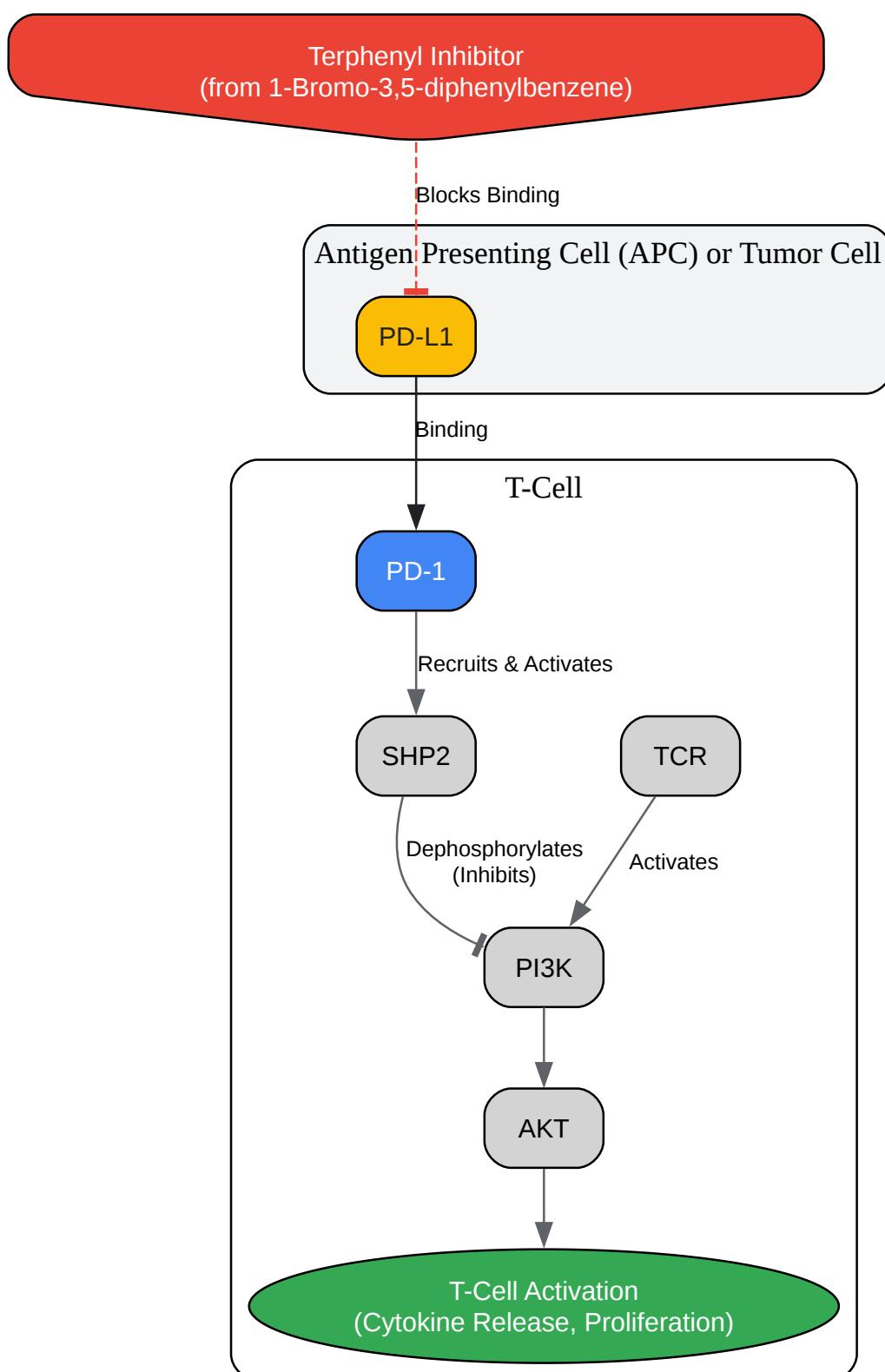


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Caption: Synthetic utility of **1-Bromo-3,5-diphenylbenzene**.

Hypothetical Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway, a target for which terphenyl-based inhibitors have been developed. A molecule synthesized from **1-Bromo-3,5-diphenylbenzene** could potentially act as an inhibitor in this pathway.

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Caption: Inhibition of the PD-1/PD-L1 signaling pathway.

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